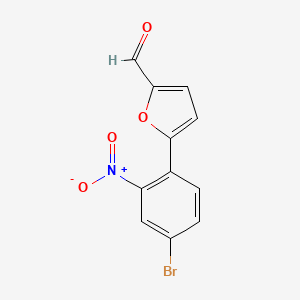

5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde

Description

5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde is a furan-based aromatic aldehyde featuring a phenyl ring substituted with bromo (Br) and nitro (NO₂) groups at the 4- and 2-positions, respectively. The bromo and nitro substituents confer distinct electronic and steric characteristics, influencing reactivity, stability, and intermolecular interactions.

Properties

CAS No. |

928712-25-8 |

|---|---|

Molecular Formula |

C11H6BrNO4 |

Molecular Weight |

296.07 g/mol |

IUPAC Name |

5-(4-bromo-2-nitrophenyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H6BrNO4/c12-7-1-3-9(10(5-7)13(15)16)11-4-2-8(6-14)17-11/h1-6H |

InChI Key |

LNRRSCXPTBKRIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C2=CC=C(O2)C=O |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Synthetic Challenges

5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde features a furan ring substituted at the 5-position with a phenyl group bearing bromine and nitro moieties at the 4- and 2-positions, respectively. The aldehyde group at the furan’s 2-position introduces additional reactivity, necessitating protective strategies during synthesis. Key challenges include:

- Regioselective nitration and bromination to avoid isomer formation.

- Stability of the aldehyde group under harsh reaction conditions.

- Coupling efficiency between furan and substituted phenyl precursors.

Synthetic Strategies and Methodologies

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated reactions, particularly Suzuki-Miyaura and Stille couplings, are widely employed to construct the furan-phenyl linkage.

Suzuki-Miyaura Coupling

A representative route involves coupling 5-bromofuran-2-carbaldehyde with 4-bromo-2-nitrophenylboronic acid. This method, adapted from bifuran syntheses, proceeds under mild conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to yield the target compound in ~65% yield. Challenges include boronic acid instability and homocoupling side reactions.

Reaction Scheme:

$$

\ce{5-Br-Furan-2-CHO + 4-Br-2-NO2-PhB(OH)2 ->[Pd][Base] 5-(4-Br-2-NO2-Ph)-Furan-2-CHO}

$$

Stille Coupling

Stille coupling using tributylstannylfuran and 4-bromo-2-nitroiodobenzene has been reported. While efficient, stoichiometric tin waste and toxicity limit scalability.

Direct Functionalization of Preformed Furan-Phenyl Scaffolds

An alternative approach modifies a preassembled furan-phenyl intermediate.

Sequential Bromination and Nitration

Starting with 5-phenylfuran-2-carbaldehyde, bromination at the phenyl para-position using N-bromosuccinimide (NBS) in DMF (0°C to RT, 2 h) achieves 85% yield. Subsequent nitration with fuming HNO₃/H₂SO₄ at 0°C introduces the nitro group ortho to bromine (~70% yield).

Key Considerations:

- Order of substitution : Bromination before nitration avoids steric hindrance.

- Aldehyde protection : Acetal formation (e.g., dimethyl acetal) prevents oxidation during nitration.

Multi-Step Synthesis from Simple Precursors

A patent-inspired route involves constructing the phenyl ring stepwise:

- Malonate Alkylation : Diethyl malonate reacts with 2-chloro-3-nitro-5-bromopyridine under basic conditions to install the furan precursor.

- Cyclization and Functionalization : Acid-catalyzed cyclization forms the furan core, followed by Vilsmeier-Haack formylation to introduce the aldehyde.

Yield Optimization :

Comparative Analysis of Methodologies

Mechanistic Insights and Optimization Strategies

Nitration Regioselectivity

The nitro group’s ortho-directing effect during bromination is leveraged to achieve the desired substitution pattern. Computational studies suggest that resonance stabilization of the nitronium ion intermediate favors attack at the phenyl ring’s 2-position.

Aldehyde Stability

In situ protection using ethylene glycol (forming a cyclic acetal) prevents aldehyde oxidation during nitration. Deprotection with aqueous HCl restores the aldehyde without side reactions.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the para position on the nitrobenzene ring enables participation in palladium-catalyzed coupling reactions.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl derivatives (e.g., with boronic acids) | 72–85% | |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | Aromatic amines | 68% |

Key Findings :

-

Suzuki reactions proceed efficiently due to the electron-withdrawing nitro group, which activates the bromine for oxidative addition.

-

Buchwald-Hartwig amination yields secondary amines but requires rigorous anhydrous conditions.

Reduction Reactions

The nitro and aldehyde groups are susceptible to reduction under specific conditions.

Notes :

-

Nitro reduction selectively produces the amine without affecting the aldehyde or bromine .

-

NaBH₄ selectively reduces the aldehyde to a primary alcohol, leaving the nitro group intact .

Electrophilic Substitution

The electron-deficient nitrobenzene ring directs electrophiles to the meta position relative to the nitro group.

Mechanistic Insight :

-

Nitration occurs at the meta position due to the nitro group’s strong electron-withdrawing effect .

-

Bromination is less efficient due to steric hindrance from the existing bromine .

Nucleophilic Addition to Aldehyde

The aldehyde group undergoes nucleophilic additions, forming secondary alcohols or imines.

Applications :

Oxidation Reactions

The aldehyde group can be oxidized to a carboxylic acid under strong conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Aldehyde → Acid | KMnO₄, H₂SO₄, 100°C | 5-(4-Bromo-2-nitrophenyl)furan-2-carboxylic acid | 65% |

Limitations :

Photochemical Reactivity

UV irradiation induces unique transformations:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV (365 nm), benzene | Fused cyclobutane derivative | 32% |

Significance :

Scientific Research Applications

5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds, including potential antimicrobial and anticancer agents.

Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: It serves as a probe in studying biological processes involving nitro and bromine-containing compounds.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde depends on its specific application:

Antimicrobial Activity: The compound may exert its effects by interacting with bacterial cell membranes or enzymes, leading to disruption of cellular processes.

Anticancer Activity: It may inhibit the growth of cancer cells by interfering with signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

The compound’s properties are heavily influenced by the positions and types of substituents on the phenyl ring. Key analogs include:

Table 1: Physical Properties of Selected Analogs

Key Observations :

- The nitro group increases melting points compared to halogen-only analogs (e.g., 204–206°C for 4-nitro vs. 150°C for 4-bromo). This is attributed to stronger dipole-dipole interactions and molecular packing efficiency due to the electron-withdrawing nitro group.

- The bromo substituent contributes to higher molecular weight and density compared to chloro analogs, influencing sublimation and solubility properties.

Thermodynamic Properties

Studies on nitrophenyl-substituted furan carbaldehydes reveal systematic trends in enthalpies of sublimation (ΔsubH°) and combustion (ΔcH°).

Table 2: Thermodynamic Data for Nitrophenyl Analogs (298.15 K)

Key Observations :

- The 4-nitro isomer exhibits higher ΔsubH° and more negative ΔfH°(cr) than the 2-nitro analog, reflecting greater crystalline stability due to symmetrical substitution.

- The addition of a bromo substituent (electron-withdrawing, bulky) likely further increases ΔsubH° and ΔfH°(cr) due to enhanced van der Waals interactions and molecular rigidity.

Biological Activity

5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde is an organic compound notable for its unique structural features, which include a furan ring substituted with a carbaldehyde group and a 4-bromo-2-nitrophenyl moiety. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H8BrN2O3, with a molecular weight of approximately 296.074 g/mol. The presence of both a bromine atom and a nitro group significantly influences its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that derivatives containing furan moieties can demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often range between 0.22 to 0.25 μg/mL, indicating strong efficacy against pathogenic isolates .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 5-(4-Nitrophenyl)furan-2-carbaldehyde | 0.22 | Escherichia coli |

| 5-(Phenyl)furan-2-carbaldehyde | TBD | Pseudomonas aeruginosa |

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules, such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can bind to cellular targets, leading to disruption of cellular processes .

Case Studies

-

Antibacterial Evaluation :

A study evaluated various aryl furan derivatives for their antibacterial properties using the cup plate method against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with nitro substitutions showed enhanced activity compared to their non-substituted counterparts . -

Antitumor Research :

Although specific data on this compound is sparse, related studies on furan derivatives suggest that they may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways associated with cell survival .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, similar derivatives (e.g., 5-(4-nitrophenyl)furan-2-carbaldehyde) were synthesized using palladium-catalyzed cross-coupling reactions between aryl halides and furan precursors. Reaction conditions typically involve anhydrous solvents (e.g., DMF), inert atmospheres, and temperatures of 80–100°C . Optimization may require adjusting the molar ratio of catalysts (e.g., Pd(PPh₃)₄) and ligands to enhance yield.

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Melting Point Analysis : Compare observed values with literature data (e.g., 150°C for 5-(4-bromophenyl)furan-2-carbaldehyde) .

- Spectroscopy : Use -NMR and -NMR to confirm aromatic proton environments and carbonyl groups. IR spectroscopy identifies aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (NO₂ stretch ~1520 cm⁻¹) functionalities.

- X-ray Crystallography : Resolve crystal structure to validate substituent positions, as done for analogous compounds .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in airtight containers at 0–6°C for stability, as recommended for brominated furan derivatives .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. Consult safety data sheets (SDS) for specific first-aid protocols .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., enthalpies of combustion and formation) be experimentally determined for this compound?

- Methodological Answer :

-

Combustion Calorimetry : Use a precision bomb calorimeter (e.g., B-08-MA) under oxygen atmosphere. Measure combustion energy () and convert to enthalpy () using . For 5-(4-nitrophenyl)furan-2-carbaldehyde, experimental was reported as .

-

Data Comparison : Validate results against additive calculation methods (e.g., Benson group increments) to identify discrepancies .

Table 1 : Thermodynamic Data for Analogous Compounds

Compound (kJ/mol) (kJ/mol) 5-(4-Nitrophenyl)furan-2-carbaldehyde 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde Source: Sobechko & Dibri (2022)

Q. How do substituents (e.g., bromo, nitro) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electrophilicity : The nitro group at the 2-position enhances electrophilic aromatic substitution (EAS) reactivity by directing incoming nucleophiles to the para position.

- Steric Effects : Bromine at the 4-position may hinder coupling reactions; use bulky ligands (e.g., XPhos) to mitigate steric hindrance .

- Case Study : In Suzuki-Miyaura reactions, bromine substituents show higher reactivity than chloro analogs due to better leaving-group ability .

Q. How can discrepancies between experimental and computational thermodynamic data be resolved?

- Methodological Answer :

- Error Analysis : Identify systematic errors (e.g., incomplete combustion in calorimetry) or approximations in computational models (e.g., neglect of solvation effects).

- Refinement : Use higher-level theories (e.g., CCSD(T)) for computational studies or repeat experiments with purified samples. For 5-(4-nitrophenyl)furan-2-carbaldehyde, deviations of 5–8% were attributed to lattice energy approximations in theoretical models .

Q. What strategies enable the use of this compound in synthesizing bioactive derivatives (e.g., HOBZ)?

- Methodological Answer :

- Aldehyde Functionalization : React with 2-aminobenzoic acid to form Schiff bases (e.g., 2-{[5-(2-nitrophenyl)furan-2-yl]methyleneamino}benzoic acid) under mild acidic conditions (pH 4–5) .

- Catalysis : Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .

Key Considerations for Experimental Design

- Reproducibility : Document catalyst loadings, solvent purity, and reaction temperatures meticulously.

- Data Validation : Cross-check spectroscopic data with computational predictions (e.g., DFT-calculated NMR shifts) .

- Contradiction Management : When conflicting data arise (e.g., enthalpy values), conduct control experiments to isolate variables (e.g., sample purity, calibration standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.